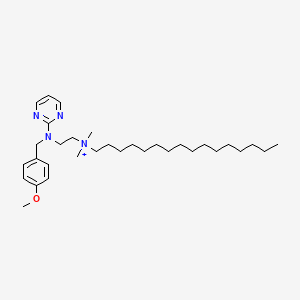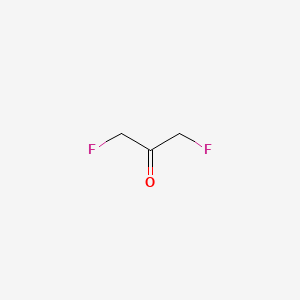
1,3-Difluoroacetone
描述
1,3-Difluoroacetone is an organic compound with the chemical formula C₃H₄F₂O. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis, particularly in fluorination reactions.
准备方法
1,3-Difluoroacetone can be synthesized through several methods:
Synthetic Routes and Reaction Conditions
From 1,3-Dichloroacetone: One common method involves the reaction of 1,3-dichloroacetone with silver fluoride in an organic solvent such as diethyl ether.
Oxidation of 1,3-Difluoroisopropanol: Another method involves the oxidation of 1,3-difluoroisopropanol using an oxidizing agent such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
1,3-Difluoroacetone undergoes various chemical reactions, including:
Types of Reactions
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted acetone derivatives.
Reduction: Reduction of this compound can yield 1,3-difluoro-2-propanol or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products
Nucleophilic Substitution: Substituted acetone derivatives.
Oxidation: Difluoroacetic acid and other oxidized products.
Reduction: 1,3-Difluoro-2-propanol and other reduced derivatives
科学研究应用
1,3-Difluoroacetone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of fluorinated drugs and bioactive molecules.
Chemical Research: Researchers use this compound to study the effects of fluorine substitution on the reactivity and properties of organic molecules.
作用机制
The mechanism of action of 1,3-difluoroacetone in chemical reactions involves the following:
Nucleophilic Substitution: The fluorine atoms in this compound are highly electronegative, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.
Oxidation and Reduction: The carbonyl group in this compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
相似化合物的比较
1,3-Difluoroacetone can be compared with other similar compounds:
Similar Compounds
1,1,1-Trifluoroacetone: Contains three fluorine atoms on the same carbon atom, leading to different reactivity and properties.
Fluoroacetone: Contains a single fluorine atom, resulting in different chemical behavior compared to this compound.
1,3-Dichloroacetone: Contains chlorine atoms instead of fluorine, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on different carbon atoms, which imparts distinct reactivity and properties compared to other fluorinated acetones. This makes it a valuable intermediate in the synthesis of various fluorinated compounds .
属性
IUPAC Name |
1,3-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPCXRNASWFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963363 | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-14-5 | |
| Record name | 1,3-Difluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 453-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-Difluoroacetone in organic synthesis?
A: this compound serves as a valuable reagent for synthesizing mono-fluoromethyl 6,5-heteroaromatic bicycles. [] This novel synthetic approach, characterized by its operational simplicity and mild reaction conditions, has demonstrated yields of up to 96%. []
Q2: How does this compound contribute to understanding the kinetics of unimolecular reactions?
A: Studies using this compound, either through photolysis alone or co-photolysis with 1,1,3,3-tetrafluoroacetone, have provided insights into the kinetics of hydrogen fluoride elimination from chemically activated molecules. [, ] These studies offer valuable data for validating theoretical frameworks like the classical Rice–Ramsperger–Kassel theory. []
Q3: What is the toxicological relevance of this compound?
A: this compound is a key metabolite of 1,3-difluoro-2-propanol, the active ingredient in the pesticide Gliftor. [, , ] This metabolite plays a crucial role in the compound's toxicity. [] In vivo studies have shown that this compound is converted into (−)-erythro-fluorocitrate, a known inhibitor of aconitate hydratase, leading to citrate accumulation in the kidneys. []
Q4: What spectroscopic data are available for characterizing this compound?
A: The conformational analysis and dipole moment of this compound have been investigated using microwave spectroscopy. [, ] These studies provide valuable structural information about the molecule. [, ] Additionally, NMR studies have further elucidated the rotational isomerism present in this compound. []
Q5: What are the implications of radical reactions involving this compound?
A: Photolysis studies of this compound, both independently and in the presence of other ketones, have enabled the measurement of reaction rates for fluoromethyl radicals. [] This research contributes to our understanding of radical reactions and their kinetics, particularly in atmospheric chemistry and combustion processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)
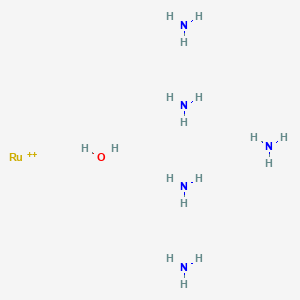
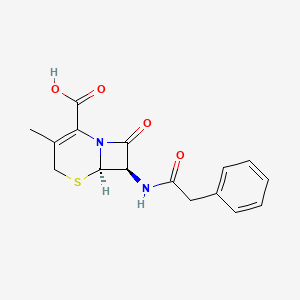
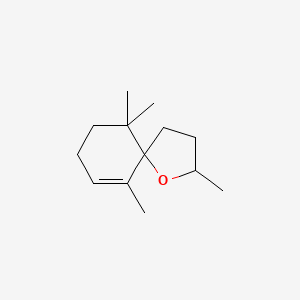
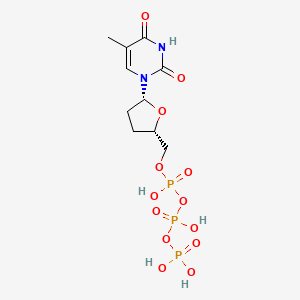

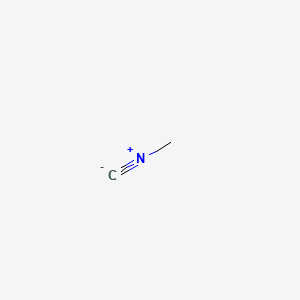

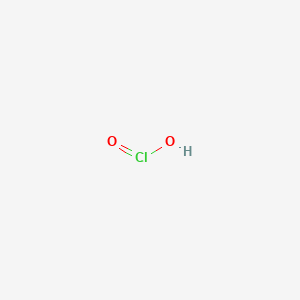


![21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B1216405.png)
